Fotemustine (diethyl-1-[3-(2-chloroethyl)-3-nitrosoureido] ethylphosphonate) is a third-generation chloroethylnitrosourea with demonstrated antitumor activity. [, , ] It is characterized by the presence of a phosphonoalanine group attached to the nitrosourea moiety. [, , ] This structural feature contributes to fotemustine's high lipophilicity, facilitating its passage through cell membranes and the blood-brain barrier. [, , , ] In research settings, fotemustine serves as a valuable tool for investigating tumor cell biology, DNA repair mechanisms, and chemoresistance.
Fotemustine is structurally distinguished by the presence of a phosphonoalanine group linked to the nitrosourea core. [, , ] This unique feature contributes to its enhanced lipophilicity compared to other nitrosoureas, such as carmustine (BCNU) and lomustine (CCNU). [, ] The lipophilic nature of fotemustine facilitates its penetration across cell membranes and the blood-brain barrier, making it a subject of interest in various cancer models. [, , , ]
Fotemustine exerts its antitumor activity primarily through DNA alkylation. [, , , , ] The reactive intermediates generated during its decomposition, particularly 2-chloroethyl diazohydroxide, are responsible for alkylating DNA bases. [, ] This alkylation damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ]
The enzyme O6-methylguanine DNA-methyltransferase (MGMT) plays a crucial role in repairing O6-alkylguanine lesions, a major cytotoxic lesion induced by fotemustine. [, , , ] Cells with high MGMT activity are inherently more resistant to fotemustine, as they can efficiently repair the DNA damage. [, , , ] Conversely, inhibiting MGMT can sensitize resistant cells to fotemustine. [, , ]
Lipophilicity: Fotemustine exhibits high lipophilicity due to the phosphonoalanine group, which distinguishes it from other nitrosoureas. [, , , ] This property enhances its ability to cross biological membranes, including the blood-brain barrier. [, , , ]
Stability: Fotemustine demonstrates limited stability in aqueous solutions, rapidly decomposing into reactive intermediates. [, ] This instability necessitates careful handling and storage conditions to maintain its integrity.
In vitro Studies: Fotemustine is widely used in in vitro studies to investigate its effects on tumor cell lines, particularly melanoma. [, , , , , ] Researchers utilize fotemustine to induce DNA damage, study cell cycle arrest, and assess apoptosis in various melanoma models. [, , , , , ]
Xenograft Models: Fotemustine's efficacy has been evaluated in vivo using xenograft models of various cancers, including melanoma, medulloblastoma, and glioma. [, , , ] These studies provide valuable insights into the in vivo activity of fotemustine and its potential as an antitumor agent in different cancer types. [, , , ]
DNA Repair Studies: The role of DNA repair mechanisms, particularly MGMT, in mediating resistance to fotemustine has been extensively studied. [, , , ] Research using fotemustine has contributed significantly to our understanding of how tumor cells repair DNA damage and develop resistance to alkylating agents. [, , , ]
Drug Combination Studies: Fotemustine has been investigated in combination with other chemotherapeutic agents, such as dacarbazine, vindesine, and cisplatin, to explore potential synergistic effects. [, , , ] These studies aim to identify more effective treatment strategies for melanoma and other cancers. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: